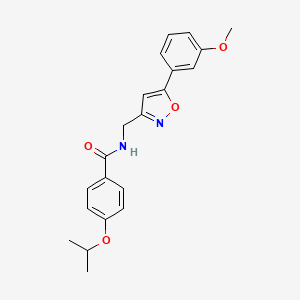

![molecular formula C25H25N3O3S2 B2398648 4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 896676-28-1](/img/structure/B2398648.png)

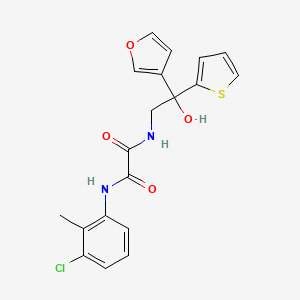

4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzyl group, an ethyl group, a sulfamoyl group, a benzothiazol group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and benzamide groups would likely contribute to the planarity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The benzothiazole ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like sulfamoyl and amide could increase its solubility in polar solvents .Applications De Recherche Scientifique

Antioxidant Capacity Assays

Benzothiazole derivatives have been studied for their antioxidant capacity. The ABTS•+ radical cation-based assays, involving benzothiazole structures, are prominent for evaluating antioxidant capacities. These assays assess how antioxidants interact with ABTS•+, revealing specific reaction pathways for certain antioxidants, such as coupling adduct formation or oxidative degradation without coupling. This understanding is crucial for analyzing antioxidant systems' changes during storage and processing, despite certain limitations in comparing different antioxidants due to potential biases in the assay results (Ilyasov et al., 2020).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, which share a core structure with the compound of interest, exhibit significant antifungal and immunomodulating activities. These derivatives have shown effectiveness against Candida through various chemical modifications, indicating their potential for therapeutic use in treating fungal infections and possibly enhancing protective immune responses (R. F. Schiaffella & A. Vecchiarelli, 2001).

Versatility in Chemistry and Properties

The chemistry and properties of benzothiazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, are vast and diverse. These compounds form various complex structures and exhibit a range of properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities. This versatility underscores their potential in multiple scientific applications, from materials science to biomedical research (M. Boča et al., 2011).

Pharmacological Activities

Benzothiazole and its derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antiviral effects. The benzothiazole nucleus is a key moiety in many biologically active compounds, highlighting the importance of this structure in developing new therapeutic agents (Sumit et al., 2020).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives have been explored for their antimicrobial and antiviral properties. This review summarizes the scientific literature on various benzothiazole molecules and their derivatives, suggesting them as potential candidates in discovering new antimicrobial or antiviral agents. The focus on Schiff bases, azo dyes, and metal complexes derived from benzothiazole derivatives indicates their promising role in future pharmaceutical development (M. B. Elamin et al., 2020).

Propriétés

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-4-28(16-19-8-6-5-7-9-19)33(30,31)21-14-12-20(13-15-21)24(29)27-25-26-22-17(2)10-11-18(3)23(22)32-25/h5-15H,4,16H2,1-3H3,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBUTPZAVYQZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2398566.png)

![3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2398573.png)

![2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398577.png)

![6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2398580.png)

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2398584.png)